N-[2-(3-Fluorophenyl)ethyl]-1-methyl-4-piperidinamine is a synthetic compound classified as an arylpiperazine derivative. [] This class of compounds is often investigated in medicinal chemistry for their potential interactions with various neurotransmitter systems, particularly the dopaminergic and serotonergic systems. [] In scientific research, N-[2-(3-fluorophenyl)ethyl]-1-methyl-4-piperidinamine has been primarily explored as a lead compound for the development of novel therapeutics targeting gastrointestinal disorders. []
The synthesis of N-[2-(3-Fluorophenyl)ethyl]-1-methyl-4-piperidinamine has been described in the patent literature. [] While the specific details and parameters of the synthesis are not provided in the abstract, the patent mentions that the compound was synthesized as part of a medicinal chemistry effort to identify novel motilin receptor agonists. [] Motilin is a gastrointestinal hormone involved in regulating gastrointestinal motility, and agonists of the motilin receptor have potential therapeutic applications in treating conditions like gastroparesis and chronic constipation. []
N-[2-(3-Fluorophenyl)ethyl]-1-methyl-4-piperidinamine functions as a small molecule motilin receptor agonist. [] This implies that it binds to the motilin receptor and activates it, mimicking the effects of the natural hormone motilin. Activation of the motilin receptor leads to increased gastrointestinal contractions and enhanced gastric emptying. []
N-[2-(3-Fluorophenyl)ethyl]-1-methyl-4-piperidinamine, designated as GSK962040, has been investigated for its potential in treating gastrointestinal disorders. [] Preclinical studies demonstrated its ability to:
These findings supported its selection as a clinical candidate for further development as a treatment for gastrointestinal motility disorders. []
CAS No.: 20304-47-6
CAS No.: 108347-97-3
CAS No.: 88492-29-9
CAS No.:
CAS No.: